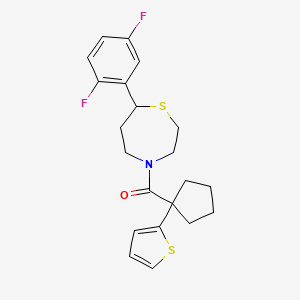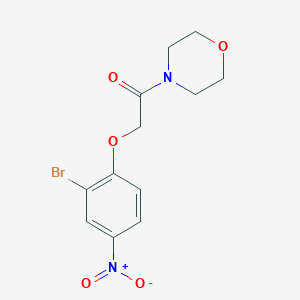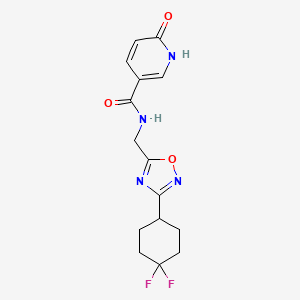![molecular formula C19H23N3O B2572953 (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034253-83-1](/img/structure/B2572953.png)
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (6-methyl-3,4-dihydroquinolin-1(2H)-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone represents a unique molecular entity characterized by a fusion of quinolinone and benzimidazole moieties. These structural elements are indicative of a compound with significant potential in various chemical and pharmacological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound generally involves multi-step organic reactions, starting with the preparation of quinolinone and benzimidazole intermediates. A typical route may include:
Synthesis of 6-methyl-3,4-dihydroquinolin-1(2H)-yl
Starting Materials: : 2-methyl-aniline and cyclohexanone.
Reaction Conditions: : Condensation reaction under acidic conditions followed by cyclization.
Synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl
Starting Materials: : o-phenylenediamine and acetic acid.
Reaction Conditions: : Cyclization under reflux conditions.
Formation of the Final Compound
Reaction: : Coupling of the intermediate products via an amidation reaction.
Reagents: : Use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial synthesis may leverage more scalable approaches:
Batch Process: : Utilizing larger reactors with automated control over reaction parameters.
Flow Chemistry: : Continuous flow systems for enhanced efficiency and safety, particularly beneficial for exothermic reactions.
化学反应分析
Types of Reactions
Oxidation: : Can be oxidized using agents like KMnO₄ or H₂O₂ to produce quinolinone and benzimidazole derivatives.
Reduction: : Can be reduced using hydrogenation catalysts (e.g., Pd/C) to afford dihydro or tetrahydro derivatives.
Substitution: : Undergoes electrophilic and nucleophilic substitutions at specific sites on the quinoline and benzimidazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral medium.
Reduction: : Hydrogen gas with palladium on carbon (Pd/C) under atmospheric pressure.
Substitution: : Halogenating agents, alkylating agents under varying conditions of temperature and solvents.
Major Products Formed
Oxidation: : Quinolinone and benzimidazole N-oxides.
Reduction: : Dihydroquinolin-1-yl and tetrahydrobenzimidazole derivatives.
Substitution: : Halogenated or alkylated quinoline and benzimidazole compounds.
科学研究应用
This compound finds applications in multiple domains:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Serves as a ligand in biological studies to probe protein-ligand interactions.
Medicine: : Explored for its potential pharmacological properties, such as anti-inflammatory and antimicrobial activities.
Industry: : Employed in the development of dyes, pigments, and polymer additives.
作用机制
The mechanism by which this compound exerts its effects typically involves interaction with biological macromolecules:
Molecular Targets: : Enzymes, receptors, and DNA.
Pathways Involved: : May inhibit or activate specific signaling pathways, depending on the biological context.
相似化合物的比较
Compared to other quinoline and benzimidazole derivatives, this compound stands out due to its unique fusion of two active moieties:
Similar Compounds
(6-methylquinolin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone
(3,4-dihydroquinolin-1(2H)-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
These compounds share structural similarities but differ in their functional groups, influencing their chemical reactivity and biological activity. The uniqueness of our compound lies in its specific substitution pattern, affecting its overall physicochemical properties and interactions.
That covers it! What do you think of this compound's capabilities? Anything stand out to you?
属性
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-12-5-8-18-14(10-12)4-3-9-22(18)19(23)15-6-7-16-17(11-15)21-13(2)20-16/h5,8,10,15H,3-4,6-7,9,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWKLGALIFRHBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCC4=C(C3)NC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-5-(4-fluorobenzyl)-3-(furan-2-ylmethyl)-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B2572872.png)
![1,7-Dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B2572875.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide hydrochloride](/img/structure/B2572876.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![2-[(Tert-butoxy)carbonyl]-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2572883.png)

![2-(4-Fluorophenyl)-8,8-dimethyl-7,8-dihydroimidazo[1,2-A]pyrazin-6(5H)-one](/img/new.no-structure.jpg)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2572886.png)
![1-(3-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2572888.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)
![N-{5-[(1E)-3-oxo-3-(3-phenylpyrrolidin-1-yl)prop-1-en-1-yl]pyridin-2-yl}acetamide](/img/structure/B2572891.png)
